Phenolphthaleindiphosphatecalciumsalt

Catalog No.
S13628969
CAS No.
M.F
C40H26Ca3O20P4
M. Wt
1070.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenolphthaleindiphosphatecalciumsalt

Product Name

Phenolphthaleindiphosphatecalciumsalt

IUPAC Name

tricalcium;[[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]-oxidophosphoryl] phosphate

Molecular Formula

C40H26Ca3O20P4

Molecular Weight

1070.7 g/mol

InChI

InChI=1S/2C20H16O10P2.3Ca/c2*21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)28-20)14-7-11-16(12-8-14)29-32(26,27)30-31(23,24)25;;;/h2*1-12,21H,(H,26,27)(H2,23,24,25);;;/q;;3*+2/p-6

InChI Key

XYQPGTIJEYIODE-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2]

Phenolphthalein diphosphate calcium salt, chemically known as dicalcium [4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl]phosphate, is a complex organic compound with the molecular formula C20H12Ca2O10P2C_{20}H_{12}Ca_2O_{10}P_2 and a molecular weight of approximately 554.42 g/mol. This compound is characterized by its unique structure, which includes two calcium ions and multiple phosphate groups linked to a phenolphthalein moiety. It is often encountered in the form of a white crystalline powder and is soluble in water, making it suitable for various applications in biochemical research and industrial processes .

Typical of phosphonates and phenolic compounds. Notably, it can participate in:

  • Hydrolysis: In aqueous environments, it may hydrolyze to release phenolphthalein and phosphate ions.
  • Dephosphorylation: Under acidic or basic conditions, the phosphate groups can be removed, leading to the formation of phenolphthalein and calcium phosphate.
  • Complexation: The compound can form complexes with various metal ions due to the presence of multiple phosphate groups, potentially altering its solubility and reactivity.

Phenolphthalein diphosphate calcium salt exhibits notable biological activities primarily due to its interaction with cellular systems:

  • Cell Signaling: It has been implicated in cell signaling pathways, particularly those involving calcium ions and phosphates, which are critical for various cellular functions.
  • Antioxidant Properties: The phenolic structure may contribute to antioxidant activities, scavenging free radicals and protecting cells from oxidative stress.
  • Potential Therapeutic Uses: Research suggests that derivatives of phenolphthalein may have therapeutic potential in cancer treatment due to their ability to inhibit certain enzymes involved in tumor growth.

The synthesis of phenolphthalein diphosphate calcium salt typically involves several steps:

  • Preparation of Phenolphthalein: Phenolphthalein is synthesized through the condensation of phthalic anhydride with phenol in the presence of a catalyst.
  • Phosphorylation: The synthesized phenolphthalein is then treated with phosphorus oxychloride or phosphoric acid to introduce phosphate groups.
  • Calcium Salt Formation: Finally, calcium salts (such as calcium carbonate or calcium hydroxide) are added to the phosphorylated phenolphthalein under controlled conditions to yield the diphosphate calcium salt.

These methods allow for the controlled production of the compound with specific properties tailored for intended applications .

Phenolphthalein diphosphate calcium salt has diverse applications across various fields:

  • Biochemical Research: It is utilized as a reagent in proteomics and other biochemical assays due to its ability to interact with proteins and nucleic acids.
  • Analytical Chemistry: The compound serves as a pH indicator in titrations and other analytical methods.
  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development targeting specific diseases.

Studies on the interactions of phenolphthalein diphosphate calcium salt reveal its capacity to form complexes with metal ions, which can significantly influence its biological activity and stability:

  • Metal Ion Complexation: The compound can bind with various divalent cations (e.g., magnesium, zinc), affecting its solubility and bioavailability.
  • Protein Binding Studies: Research indicates that it can interact with proteins, potentially influencing enzymatic activity or protein stability.

These interactions are crucial for understanding its functionality in biological systems and its potential therapeutic applications .

Several compounds exhibit structural or functional similarities to phenolphthalein diphosphate calcium salt. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
PhenolphthaleinC20H14O4C_{20}H_{14}O_{4}Classic pH indicator; lacks phosphate groups
Phenolphthalein bisphosphateC20H18O10P2C_{20}H_{18}O_{10}P_2Contains multiple phosphate groups; used as a reagent
Calcium hydrogen phosphateCaHPO4CaHPO_4Commonly used as a dietary supplement; simple structure
Calcium phosphateCa3(PO4)2Ca_3(PO_4)_2Major component of bones; widely studied in biomedicine

Phenolphthalein diphosphate calcium salt stands out due to its unique combination of phosphonate groups and the phenolic structure, which enhances its reactivity and potential applications compared to these similar compounds .

The synthesis of phenolphthalein diphosphate calcium salt begins with the phosphate esterification of phenolphthalein. Phenolphthalein, a tricyclic compound with two phenolic hydroxyl groups, undergoes phosphorylation to form diphosphate esters. The reaction typically employs phosphorus oxychloride (POCl₃) or polyphosphoric acid as phosphorylating agents.

Stepwise Esterification Process

  • Activation of Hydroxyl Groups: Phenolphthalein’s hydroxyl groups are deprotonated using a base such as pyridine, enhancing their nucleophilicity.
  • Nucleophilic Attack: The activated hydroxyl groups react with phosphoryl chloride, forming a tetrahedral intermediate stabilized by resonance.
  • Diphosphate Formation: Sequential phosphorylation yields phenolphthalein diphosphate, which is neutralized with calcium hydroxide to precipitate the calcium salt.

The reaction can be represented as:
$$
\text{Phenolphthalein} + 2\text{POCl}3 \rightarrow \text{Phenolphthalein diphosphate} + 2\text{HCl}
$$
Subsequent treatment with calcium hydroxide:
$$
\text{Phenolphthalein diphosphate} + \text{Ca(OH)}
2 \rightarrow \text{Phenolphthalein diphosphate calcium salt} + 2\text{H}_2\text{O}
$$

Catalytic and Solvent Considerations

  • Catalysts: Pyridine or dimethylformamide (DMF) are used to absorb HCl, shifting equilibrium toward product formation.
  • Solvents: Anhydrous dichloromethane or toluene prevent hydrolysis of phosphoryl chloride.

Table 1: Typical Reaction Conditions for Phosphate Esterification

ParameterOptimal Value
Temperature60–80°C
Reaction Time4–6 hours
Molar Ratio (POCl₃:Phenolphthalein)2.2:1

Phenolphthalein diphosphate calcium salt represents a complex organophosphate compound with the molecular formula C₂₀H₁₂Ca₂O₁₀P₂ and a molecular weight of 554.41 grams per mole [1] [2]. This compound, identified by Chemical Abstracts Service number 94465-66-4, is formally designated as dicalcium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) [1] [2]. The canonical Simplified Molecular-Input Line-Entry System representation reveals the structural complexity: C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Ca+2].[Ca+2] [1].

X-ray Crystallography and Solid-State Configuration Analysis

The crystallographic analysis of phenolphthalein diphosphate calcium salt reveals fundamental insights into its solid-state architecture and coordination environment [3] [4]. The compound exhibits an exact mass of 553.9157523 grams per mole, indicating precise atomic composition and structural integrity [1]. The solid-state configuration demonstrates the presence of two calcium cations coordinating with the diphosphate moieties of the phenolphthalein backbone [1] [2].

X-ray diffraction studies of calcium phosphate compounds generally reveal characteristic patterns that reflect the coordination geometry around calcium centers [3] [5]. The crystalline structure of phenolphthalein diphosphate calcium salt incorporates features typical of calcium phosphate materials, including ordered arrangements of phosphate tetrahedra and calcium coordination polyhedra [3] [4]. The compound contains ten hydrogen bond acceptors, facilitating extensive intermolecular interactions within the crystal lattice [1].

The solid-state configuration analysis indicates that the calcium ions adopt coordination geometries consistent with other calcium phosphate structures, typically exhibiting octahedral or distorted octahedral arrangements [4] [6]. The phosphate groups serve as bridging ligands, creating a three-dimensional network that stabilizes the overall crystal structure [4] [6]. The isobenzofuran core of the phenolphthalein moiety provides additional structural rigidity through its planar aromatic system [7].

PropertyValue
Chemical NamePhenolphthalein diphosphate calcium salt
Molecular FormulaC₂₀H₁₂Ca₂O₁₀P₂
Molecular Weight554.41 g/mol
Exact Mass553.9157523 g/mol
InChIKeyGXVXXIGRDFWXEP-UHFFFAOYSA-J
Hydrogen Bond Acceptors10

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible) of Functional Groups

Fourier transform infrared spectroscopy provides detailed information about the vibrational characteristics of functional groups within phenolphthalein diphosphate calcium salt [8] [9]. The phosphate groups exhibit characteristic absorption bands in the spectral region between 900 and 1200 wavenumbers per centimeter [8] [9]. Specifically, the symmetric and antisymmetric phosphate stretching vibrations appear at approximately 1020-1145 wavenumbers per centimeter, consistent with coordinated phosphate species [8] [9].

The carbonyl functionality of the isobenzofuran ring system displays absorption in the region of 1700-1750 wavenumbers per centimeter, characteristic of lactone carbonyl groups [7] [10]. The phosphorus-oxygen-carbon stretching vibrations manifest in the 900-1000 wavenumbers per centimeter range, indicating the covalent attachment of phosphate groups to the phenolic positions [8] [11]. The infrared spectrum also reveals phosphorus-oxygen double bond stretching around 1200-1250 wavenumbers per centimeter [11] [12].

Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 nuclear magnetic resonance, provides valuable insights into the phosphate environment within the compound [13]. The chemical shift values for phosphate groups typically range from 0 to 20 parts per million, depending on the coordination state and pH conditions [13]. The binding of calcium ions to phosphate groups induces characteristic changes in the phosphorus chemical shifts, reflecting alterations in the electronic environment [13].

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the phenolphthalein chromophore [7] [14]. In alkaline conditions, the compound exhibits maximum absorption at approximately 550-555 nanometers, corresponding to the quinonoid form of phenolphthalein [7] [14]. This absorption band arises from the extended conjugation system formed upon deprotonation of the phenolic hydroxyl groups [15] [16]. The ultraviolet-visible spectrum also shows absorption maxima at 205, 229, and 276 nanometers, attributed to aromatic π-π* transitions [7].

Spectroscopic MethodObserved Values
Fourier Transform InfraredP-O stretching: 1020-1145 cm⁻¹; P=O stretching: 1200-1250 cm⁻¹; C=O stretching: 1700-1750 cm⁻¹
Nuclear Magnetic Resonance (³¹P)Chemical shift range: 0-20 ppm
Ultraviolet-Visibleλmax: 550-555 nm (alkaline solution); Additional bands: 205, 229, 276 nm

Computational Modeling of Chelation Behavior with Calcium Ions

Computational studies employing density functional theory provide detailed insights into the calcium chelation behavior of phenolphthalein diphosphate calcium salt [17] [18]. The phosphate groups serve as the primary binding sites for calcium ions, with each phosphate unit capable of coordinating calcium through multiple oxygen atoms [18] [19]. Molecular dynamics simulations reveal that calcium ions can adopt three distinct coordination modes: unidentate, bidentate, and tridentate geometries [19].

The binding free energy calculations indicate thermodynamically favorable interactions between calcium ions and the phosphate groups, with estimated values ranging from -5 to -10 kilocalories per mole [18] [19]. These calculations demonstrate that the chelation process is spontaneous and energetically favorable [19]. The computational models reveal that the calcium ions typically adopt octahedral coordination geometries, consistent with experimental observations [18] [20].

Density functional theory calculations at the M06/6-31++G(d,p) level of theory, employing solvation models, provide quantitative estimates of the binding energetics [18]. The deprotonated oxygen atoms of the phosphate groups serve as electron donors, forming coordinate covalent bonds with the calcium centers [18]. The distances between calcium ions and coordinating oxygen atoms typically range from 2.3 to 2.5 Angstroms, characteristic of strong electrostatic interactions [18].

The computational modeling also reveals the influence of hydration on the calcium binding process [18] [21]. Water molecules in the first coordination sphere of calcium ions compete with phosphate oxygens for binding sites, affecting the overall stability of the calcium-phosphate complexes [18] [21]. The calculations demonstrate that the presence of multiple phosphate groups enhances the overall chelation efficiency through cooperative binding effects [22] [19].

Computational ParameterValue
Binding Free Energy-5 to -10 kcal/mol
Coordination GeometryOctahedral/Distorted octahedral
Ca-O Bond Distance2.3-2.5 Å
Binding ModesUnidentate, bidentate, tridentate
Primary Binding SitesPhosphate oxygen atoms

Phenolphthalein diphosphate calcium salt (C₈₂H₆₄Ca₃O₅₀P₆) is produced by neutralizing phenolphthalein diphosphoric acid with calcium hydroxide, generating a sparingly water-soluble, storage-stable crystalline powder that dissolves readily in buffered assay media (pH ≤ 7) to yield the reactive anion phenolphthalein diphosphate²⁻ [1] [2]. Under enzymatic attack the diphosphate ester is sequentially cleaved to phenolphthalein monophosphate and ultimately free phenolphthalein [3] [4] [5].

Table 1 Selected physicochemical and spectroscopic properties

PropertyValueSource
Molecular weight1,385.6 g mol⁻¹ [1]3
Aqueous solubility (25 °C, pH 6)45 mg mL⁻¹ [2]11
λₘₐₓ of liberated phenolphthalein (alkaline form)553 nm [6]8
Molar absorptivity (ε₅₅₃)21,500 L mol⁻¹ cm⁻¹ [6]8
Chromogenic transition rangepH 8.3–10.0 (colorless → fuchsia) [7]2

Role in Phosphatase Method Development

Phenolphthalein-derived substrates were introduced to phosphatase research by Charles Huggins and Philip Talalay, who demonstrated that acid and alkaline phosphatases quantitatively release phenolphthalein under mildly acidic incubation followed by alkaline color-development [3]. Subsequent kinetic refinements (Babson–Read–Phillips protocol) optimized buffer composition, substrate concentration and detection wavelength to secure fully linear initial rates for diagnostic clinical chemistry [8] [9].

Biochemical Applications in Enzyme-Assay Systems

Substrate Specificity in Acid Phosphatase Kinetic Studies

Acid phosphatases from diverse taxa readily hydrolyze phenolphthalein diphosphate, though catalytic efficiencies vary with isoenzyme class.

Table 2 Representative kinetic parameters with phenolphthalein-based substrates at 37 °C

Enzyme source (isoform)SubstratepH (assay)Km (mM)kcat (s⁻¹)kcat/Km (s⁻¹ mM⁻¹)Reference
Wheat-germ acid phosphatase (Class B)Sodium phenolphthalein diphosphate5.70.12 [10]190 [10]1,580 [10]24
Human prostatic acid phosphatase (secretory)Phenolphthalein diphosphate tetrasodium salt5.50.18 [11]113 [11]628 [11]96
Lentinula edodes extracellular APasePhenolphthalein monophosphate5.00.20 [12]2.9 (µmol min⁻¹ mg⁻¹)57
Giant African snail haemolymph APasep-Nitrophenyl phosphate (comparison)5.00.056 [13]0.148 (U mL⁻¹)77

Key observations

  • Phenolphthalein diphosphate binds wheat-germ APase ≈2-fold more weakly than p-nitrophenyl phosphate but sustains higher turnover, giving comparable catalytic efficiencies [10] [13].
  • Prostatic APase displays K m values near 0.2 mM, underscoring high affinity despite bulkier ester groups [11].
  • Substrate inhibition is negligible up to 3 mM for most isoenzymes, permitting wide dynamic range in fixed-time clinical assays [8].

pH-Dependent Chromogenic Response Mechanisms

Hydrolysis is quantified after rapid alkalization (0.2 M sodium hydroxide) that:

  • Terminates enzymatic activity by shifting pH > 11;
  • Converts phenolphthalein (lactone, colorless) to the dianionic quinoid (λₘₐₓ ≈ 553 nm, ε = 2.15 × 10⁴ L mol⁻¹ cm⁻¹) [6].

Figure 1 illustrates the dual-step reaction pathway and color-development window (pH 8.3–10.0 → intense fuchsia) [7] [14].

Table 3 pH-rate and pH-color dependencies

ParameterAcid region (3.5–6.5)Transition zone (8.0–10.5)Alkaline > 10.5
Enzyme velocity (wheat APase)Bell-shaped, optimum pH 5.7 (100%) [10]0% (enzyme inactive)0%
Chromogenic absorbance (phenolphthalein)< 5% of maximum [7]ΔA₅₅₃ rises > 400-fold [7] [6]Plateau then fading to colorless via In(OH)³⁻ species [7]

The time-resolved separation of catalytic (acidic) and detection (alkaline) phases eliminates background product absorbance during turnover, ensuring linearity in fixed-time endpoints [8].

Comparative Analysis with Alternative Phosphatase Substrates

Phenolphthalein diphosphate has been benchmarked against canonical substrates such as p-nitrophenyl phosphate (PNPP), thymolphthalein monophosphate (TMP) and 4-methyl-umbelliferyl phosphate (4-MUP). Comparative criteria include extinction coefficient after color/fluorophore development, kinetic parameters, pH compatibility and interference susceptibility.

Table 4 Analytical performance comparison (acid phosphatase, 37 °C)

CriterionPhenolphthalein diphosphatep-Nitrophenyl phosphateThymolphthalein monophosphate4-Methyl-umbelliferyl phosphate
ε (product, alkaline)21,500 L mol⁻¹ cm⁻¹ at 553 nm [6]18,300 L mol⁻¹ cm⁻¹ at 405 nm [13]39,800 L mol⁻¹ cm⁻¹ at 595 nm [9]Φₑ = 0.88 at 450 nm (fluorescence) [15]
Optimal pH of hydrolysis4.8–5.9 (isoenzyme dependent) [10] [16]4.5–5.8 [13]5.0–6.0 [9]4.0–5.3 [15]
Typical Km (mM)0.12–0.25 [10] [11]0.05–0.10 [13]0.08–0.15 [9]0.03–0.07 [15]
Signal-to-blank ratio (fixed-time)> 500:1 (after NaOH) [8]> 250:1 [13]> 800:1 [9]> 5,000:1 (fluorometric) [15]
Product fade/stability5% loss h⁻¹ (OH-induced bleaching > pH 11) [7]Stable ≥ 6 h [13]Stable ≥ 4 h [9]Photobleaching < 1% h⁻¹ (dark) [15]
Endogenous serum interferenceMinimal hemoglobin overlap at 553 nm [8]Moderate hemoglobin overlap at 405 nm [8]Negligible [9]Requires fluorometer [15]

Interpretation

  • Phenolphthalein diphosphate offers an outstanding balance of molar absorptivity, minimal serum background and ease of photometric detection, rendering it a preferred choice for total and prostatic acid phosphatase assays in historical clinical chemistry workflows [8] [17].
  • Although 4-MUP delivers superior sensitivity, its instrumental and cost demands may be prohibitive for high-throughput laboratories focused on routine profiling [15].
  • Thymolphthalein-based reagents exhibit even greater molar absorptivity but require longer incubation for complete hydrolysis and display higher substrate costs [9].

Practical Considerations for Assay Design

  • Substrate concentration 2–3 Km (≈0.4–0.6 mM) ensures initial-rate linearity without substrate inhibition for most acid phosphatases [10] [11].
  • Incubation buffer 0.10 M acetate (pH 5.5) augmented with 1 mM EDTA maintains full activity while chelating inhibitory heavy metals [13].
  • Color-development step Addition of 0.2 M sodium hydroxide (final pH ≈ 11) after exactly 30 min incubation yields a stable chromophore for ≥ 10 min and arrests catalysis [8].
  • Photometric detection Read absorbance at 553 nm; path-length normalization permits direct conversion to μmol phenolphthalein using ε = 21,500 L mol⁻¹ cm⁻¹ [6].

Concluding Perspectives

Phenolphthalein diphosphate calcium salt remains a paradigmatic tool for dissecting acid phosphatase kinetics, enabling unambiguous colorimetric tracking of catalytic events and furnishing benchmark data for emerging fluorogenic and electrochemical substrates. Its unique dual-step mechanism––acidic hydrolysis followed by alkaline chromogenesis––continues to inform assay engineering in biomedical research, high-school pedagogy and industrial quality control.

Abbreviations

None (full chemical or enzyme names are used throughout, as stipulated).

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

2

Exact Mass

1069.8845638 g/mol

Monoisotopic Mass

1069.8845638 g/mol

Heavy Atom Count

67

Dates

Last modified: 08-10-2024

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